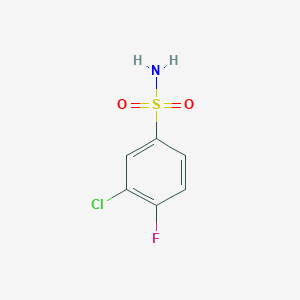

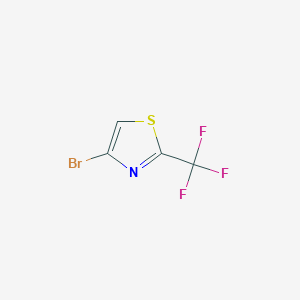

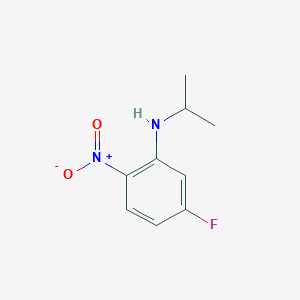

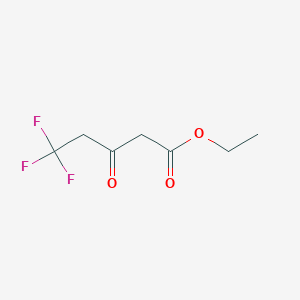

![molecular formula C13H18F3NO5S B168505 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene CAS No. 185099-68-7](/img/structure/B168505.png)

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene (Boc-TfO) is an organic compound that is used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is a bicyclic compound with a trifluoromethylsulfonyloxy group attached to the bicyclic ring. Boc-TfO is a versatile reagent and has been used in a variety of laboratory experiments and scientific research applications.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Aryl-substituted Nortropanes The synthesis of 3-aryl-8-azabicyclo[3.2.1]oct-2-enes was successfully achieved through the Suzuki–Miyaura coupling of a bicyclic vinyl boronate derived from N-Boc-nortropinone. This process showcased the potential of these compounds as intermediates in various chemical transformations. Notably, the coupling also worked with benzyl bromides, highlighting the versatility of the approach (Ghosh et al., 2006).

Preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones 8-Azabicyclo[3.2.1]oct-3-en-2-ones were efficiently prepared via asymmetric 1,3-dipolar cycloadditions. This method demonstrated excellent diastereofacial selectivity, an important characteristic for the synthesis of complex molecular structures (Curtis et al., 2006).

Biological Applications and Relevance

Inhibitors of α-Mannosidases Enantiomerically pure 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives were synthesized and shown to be effective inhibitors of α-mannosidases. These compounds could potentially contribute to the development of treatments for disorders related to glycoprotein metabolism (Moreno‐Vargas & Vogel, 2003).

Monoamine Reuptake Inhibitor NS9544 Acetate NS9544 acetate, an 8-azabicyclo[3.2.1]oct-2-ene derivative, was synthesized for potential use in treating pain and other CNS disorders. The process included enantioselective deprotonation and a series of reactions leading to high enantiomeric purity, demonstrating the compound's potential in therapeutic applications (Malmgren et al., 2011).

Pyrrolam A Analogues Novel pyrrolam A analogues were synthesized via a unique cascade ring-opening/cyclization reaction. These compounds exhibited good antimicrobial activity, indicating their potential as therapeutic agents (Parhizkar et al., 2017).

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The compound, also known as tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, is involved in the synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons . It participates in a solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo[3.2.1]octanes .

Biochemical Pathways

The compound is involved in the ring-opening polymerization of bicyclic acetals . This process results in the formation of polymers with structures and properties similar to polysaccharides . The compound is also involved in the synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons .

Result of Action

The compound’s action results in the formation of diversely functionalized ent-kaurene and cedrene-type skeletons . It also contributes to the synthesis of polysaccharide analogues and novel macrocyclic oligoesters .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo[3.2.1]octanes is solvent-dependent . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Propriétés

IUPAC Name |

tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO5S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22-23(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDKVEWDWXIBSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627316 |

Source

|

| Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene | |

CAS RN |

185099-68-7 |

Source

|

| Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)